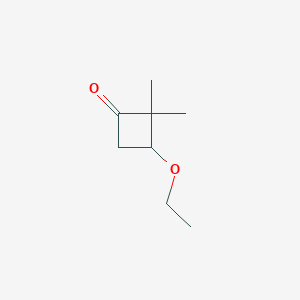

3-Ethoxy-2,2-dimethylcyclobutanone

Description

Significance of Four-Membered Rings in Organic Synthesis and Medicinal Chemistry

Four-membered rings, such as cyclobutanes and their derivatives, are significant structural motifs in both organic synthesis and medicinal chemistry. nih.govlifechemicals.com Their inherent ring strain makes them valuable as reactive intermediates, readily undergoing ring-opening or rearrangement reactions to form more complex molecular structures. thermofisher.combritannica.com In medicinal chemistry, the incorporation of a cyclobutane (B1203170) ring can impart unique conformational constraints on a molecule, which can lead to improved metabolic stability, reduced planarity, and the ability to act as an isostere for other functional groups. nih.govnih.govru.nl This has led to their inclusion in a number of drug candidates and marketed drugs, highlighting their therapeutic potential. nih.govlifechemicals.com The unique puckered structure and longer C-C bond lengths of cyclobutanes offer distinct three-dimensional arrangements that can be exploited in drug design. nih.govnih.gov

Overview of Cyclobutanone (B123998) Core Structure Reactivity and Transformations

The cyclobutanone core is characterized by significant ring strain, which dictates its reactivity. nih.gov This strain facilitates a variety of chemical transformations that are less common in larger, more stable ring systems. Key reactions of cyclobutanones include:

Ring Expansion: Under various conditions, cyclobutanones can undergo ring expansion to form five-membered rings, such as γ-lactams. nih.gov

Ring-Opening Reactions: The strained four-membered ring can be opened to yield linear compounds, a synthetically advantageous route to acyclic molecules. nih.gov

Cycloaddition Reactions: Cyclobutanones can participate in cycloaddition reactions, serving as building blocks for more complex polycyclic systems.

α-Functionalization: The carbon atoms adjacent to the carbonyl group can be functionalized through various reactions, including organocatalyzed and metal-catalyzed transformations. nih.gov

Aldol (B89426) and Mannich Reactions: Cyclobutanones can act as nucleophiles in aldol and Mannich reactions to form new carbon-carbon bonds. nih.gov

These transformations underscore the versatility of the cyclobutanone scaffold as a synthetic intermediate. nih.gov

Contextualizing 3-Ethoxy-2,2-dimethylcyclobutanone within the Broader Cyclobutanone Landscape

This compound is a derivative of cyclobutanone that features an ethoxy group at the 3-position and two methyl groups at the 2-position. This substitution pattern influences its steric and electronic properties, and consequently its reactivity. The presence of the ethoxy group, an electron-donating group, can affect the reactivity of the carbonyl group. The gem-dimethyl groups at the α-position introduce significant steric hindrance, which can direct the regioselectivity of certain reactions. This compound serves as a valuable intermediate in organic synthesis, with its strained ring and functional groups enabling a range of chemical transformations.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-ethoxy-2,2-dimethylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-10-7-5-6(9)8(7,2)3/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOSXKKCMZZXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(=O)C1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648225 | |

| Record name | 3-Ethoxy-2,2-dimethylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2292-84-4 | |

| Record name | 3-Ethoxy-2,2-dimethylcyclobutanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2292-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-2,2-dimethylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Ethoxy 2,2 Dimethylcyclobutanone and Analogues

Chemo- and Regioselective Routes to Substituted Cyclobutanones

The construction of the cyclobutane (B1203170) ring with specific substituent patterns requires precise control over the chemical and regiochemical outcomes of the reaction. Several powerful strategies have been developed to achieve this, primarily centered around cycloaddition and ring expansion reactions. acs.orgnih.gov

[2+2] Cycloaddition Strategies

The [2+2] cycloaddition is a cornerstone in the synthesis of cyclobutane derivatives, offering a direct method to form the four-membered ring. nih.govorganicreactions.org This approach involves the reaction of two two-carbon components, typically an alkene and a ketene (B1206846) or a related species. nih.gov

The reaction of ketenes with olefins is a widely employed method for the synthesis of cyclobutanones. nih.govharvard.edu Ketenes, which can be generated in situ from acyl chlorides, are highly reactive and readily undergo [2+2] cycloaddition with a variety of alkenes. harvard.edunih.gov The electrophilicity of the ketene can be enhanced by the addition of a Lewis acid, which can lead to improved reactivity and selectivity, particularly with unactivated alkenes. nih.govorgsyn.org For instance, ethylaluminum dichloride has been shown to be an effective promoter for these cycloadditions. orgsyn.org

Keteneiminium salts also serve as potent electrophiles in [2+2] cycloadditions with alkenes to produce cyclobutanones after hydrolysis. nih.govrsc.org This method has been successfully applied in flow chemistry processes, allowing for rapid and mild reaction conditions to access a diverse array of substituted cyclobutanones. rsc.org

Table 1: Examples of Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. orgsyn.org

| Ketene Precursor | Alkene | Lewis Acid | Product | Yield (%) | Diastereomeric Ratio (dr) |

| Phenylacetyl chloride | Cyclopentene | EtAlCl₂ | 2-Phenylbicyclo[3.2.0]heptan-6-one | 84 | 13:1 |

| Phenylacetyl chloride | (Z)-Cyclooctene | EtAlCl₂ | 10-Phenylbicyclo[6.2.0]decan-9-one | Not specified | 18:1 |

| (4-Methoxyphenyl)acetyl chloride | Norbornene | EtAlCl₂ | 3-(4-Methoxyphenyl)tricyclo[4.2.1.0²⁵]nonan-4-one | 59 | 7:1 |

Note: This table is based on representative examples and does not necessarily reflect the synthesis of 3-ethoxy-2,2-dimethylcyclobutanone itself.

Photochemical [2+2] cycloadditions represent another powerful tool for constructing cyclobutane rings. organicreactions.orgacs.org This reaction typically involves the light-induced cycloaddition of an excited state enone to a ground state alkene. organicreactions.orgresearchgate.net The reaction can proceed via either a concerted or a stepwise mechanism, often involving an exciplex intermediate. acs.org This method is highly valuable as it can create up to four new stereogenic centers in a single step. organicreactions.orgresearchgate.net The regio- and stereoselectivity of the reaction are key considerations and have been extensively studied. acs.orgresearchgate.net

The development of enantioselective [2+2] cycloaddition reactions is a significant advancement, enabling the synthesis of chiral cyclobutane derivatives. nih.govrsc.org This can be achieved through the use of chiral catalysts, such as chiral Lewis acids or Brønsted acids. nih.govacs.org For example, chiral phosphoric acids bearing sensitizing groups have been successfully employed in enantioselective [2+2] photocycloadditions. acs.org These catalysts can effectively control the stereochemical outcome of the reaction, leading to products with high enantiomeric excess. acs.orgacs.org Another approach involves using chiral auxiliaries attached to one of the reactants to direct the stereochemistry of the cycloaddition. nih.gov

Ring Expansion Methodologies

Ring expansion reactions provide an alternative and often complementary approach to the synthesis of substituted cyclobutanones. acs.orgrsc.org These methods typically start with a smaller, more readily available ring system and expand it to the desired four-membered ring.

The ring expansion of cyclopropanols is a well-established method for the synthesis of cyclobutanones. acs.orgorganic-chemistry.org This transformation often proceeds via a semipinacol-type rearrangement. rsc.org The reaction can be promoted by various catalysts, including Lewis acids and transition metals like gold(I). organic-chemistry.orgacs.org This methodology allows for the stereospecific synthesis of highly substituted cyclobutanones from appropriately substituted cyclopropanols. acs.orgacs.org For example, the rearrangement of 1-alkynyl cyclopropanols catalyzed by gold(I) complexes provides a stereoselective route to alkylidene cyclobutanones. acs.org Furthermore, enantioselective versions of this ring expansion have been developed, providing access to chiral cyclobutanones. nih.gov

Oxaspiropentane Ring Enlargement

The acid-catalyzed Meinwald rearrangement of oxaspiropentanes stands as a significant method for the synthesis of cyclobutanones. acs.org This process involves the ring expansion of an oxaspiropentane, which is an epoxide fused to a cyclopropane (B1198618) ring. The reaction is typically initiated by a Lewis or Brønsted acid, which protonates the epoxide oxygen, facilitating the cleavage of a C-O bond. This leads to a carbocation intermediate that undergoes rearrangement through the migration of a cyclopropyl (B3062369) C-C bond, expanding the three-membered ring into a four-membered cyclobutanone (B123998). acs.orgnih.gov

The general transformation can be represented as follows:

An olefin is first converted to an oxaspiropentane.

This oxaspiropentane then undergoes an acid-catalyzed rearrangement to yield the corresponding cyclobutanone derivative. acs.org

This strategy's effectiveness is rooted in the release of ring strain from the highly strained oxaspiropentane system. nih.gov The regioselectivity of the rearrangement is influenced by the substitution pattern on the cyclopropane ring, dictating which bond migrates to form the final ketone product.

Lewis Acid Catalyzed Approaches

Lewis acid catalysis offers powerful and versatile methods for the synthesis of cyclobutanone derivatives. A prominent example is the intermolecular [4+2] cycloaddition between 3-alkoxycyclobutanones and carbonyl compounds, activated by a Lewis acid such as boron trifluoride etherate. nih.gov In the case of 3-ethoxy-2,2-dialkylcyclobutanones, the reaction proceeds via the ring-opening of the more substituted C2-C3 bond, leading to the formation of tetrahydropyran-4-one derivatives with high regioselectivity. nih.gov This approach can be developed into a one-pot synthesis of dihydropyrones starting from 3-ethoxycyclobutanones, which are themselves readily prepared from the [2+2] cycloaddition of an acid chloride and ethyl vinyl ether. nih.govnih.gov

Another key Lewis acid-catalyzed strategy is the [2+2] cycloaddition of ketenes with unactivated alkenes. nih.gov Ketenes are poor Lewis bases compared to the resulting cyclobutanone products, meaning a stoichiometric amount of the Lewis acid is often required to drive the reaction and overcome product inhibition. nih.gov

Table 1: Lewis Acid-Catalyzed Reactions for Cyclobutanone Synthesis

| Reaction Type | Reactants | Lewis Acid | Key Feature | Ref |

|---|---|---|---|---|

| [4+2] Cycloaddition | 3-Alkoxycyclobutanones + Aldehydes/Ketones | Boron trifluoride etherate | Regioselective ring-opening to form pyranones. | nih.gov |

| [2+2] Cycloaddition | Ketenes + Alkenes | EtAlCl₂ | Overcomes product inhibition for efficient cycloaddition. | nih.gov |

| [4+2] Annulation | Bicyclobutanes + Dienol ethers | Aluminium triflate | Synthesis of bicyclo[4.1.1]octanes. | rsc.org |

Tandem Cyclopropanation/Semipinacol Rearrangements

A sophisticated approach for constructing chiral cyclobutanones involves a tandem cyclopropanation/semipinacol rearrangement sequence, often catalyzed by a chiral Lewis acid. nih.gov This method allows for the asymmetric synthesis of α-silyloxycyclobutanones with a chiral β-quaternary center in high yield and with excellent enantioselectivity. nih.gov

The process is initiated by the reaction of an α-silyloxyacrolein with a diazoester in the presence of a chiral oxazaborolidinium ion catalyst. This catalyst facilitates a tandem reaction that first forms a cyclopropane intermediate, which then undergoes a semipinacol rearrangement to expand into the four-membered cyclobutanone ring. nih.gov The synthetic utility of the resulting products is high, as they can be converted into various other cyclic compounds like γ-lactones and cyclopentanones. nih.gov Semipinacol rearrangements of appropriately substituted cyclopropanols are a recognized route to cyclobutanones. acs.org

Organocatalytic and Biocatalytic Approaches

In recent years, organocatalysis and biocatalysis have emerged as powerful, eco-friendly alternatives for the synthesis and functionalization of cyclobutanone derivatives. nih.govresearchgate.net These methods often provide high levels of stereocontrol, which is crucial for the synthesis of complex, biologically active molecules. nih.gov

Organocatalytic strategies have been successfully applied to the α-functionalization of cyclobutanones. For instance, the use of chiral primary amine catalysts derived from natural amino acids can promote direct aldol (B89426) reactions between cyclobutanone and aromatic aldehydes, yielding aldol adducts with good yields and high enantiomeric excess. nih.gov

Desymmetrization of Cyclobutanone Derivatives

The desymmetrization of prochiral cyclobutanones is a highly effective strategy for generating enantiomerically enriched compounds from achiral starting materials. nih.gov This approach takes advantage of the inherent ring strain of cyclobutanones to drive a variety of unique reactions, including rearrangements and C-C bond activation. nih.gov

One notable method involves a nitrogen insertion reaction using a chiral nitrogen source, such as (1S,2R)-2-amino-1-indanol, to induce a ring expansion of a prochiral cyclobutanone into a chiral γ-lactam. nih.gov This process proceeds through the formation of an N,O-ketal intermediate, and the stereochemical outcome is determined by the subsequent rearrangement, which can achieve high diastereoselectivity. nih.gov The ability to generate optically pure γ-lactams, including those with all-carbon quaternary stereocenters, highlights the synthetic power of this desymmetrization strategy. nih.gov

Table 2: Key Desymmetrization and Resolution Methods

| Method | Substrate Type | Catalyst/Reagent | Product Type | Key Feature | Ref |

|---|---|---|---|---|---|

| Desymmetrization | Prochiral 3-phenylcyclobutanone | (1S,2R)-1-amino-2-indanol / TCICA | Chiral γ-lactam | Downstream stereoinduction via N,O-ketal rearrangement. | nih.gov |

| Biocatalytic Resolution | Racemic 2-acetoxymethyl-3,3-dimethylcyclobutanone | Porcine Pancreatic Lipase (PPL) | Enantiomerically enriched (S)-alcohol | PPL-catalyzed hydrolysis of the acetate (B1210297). | researchgate.net |

Biocatalytic Resolution

Biocatalytic resolution provides a practical avenue for obtaining enantiomerically pure cyclobutane derivatives. researchgate.net Enzymes, particularly lipases, are often used for the kinetic resolution of racemic mixtures of cyclobutanone derivatives. researchgate.net

For example, Porcine Pancreatic Lipase (PPL) has been effectively used to resolve racemic 2-acetoxymethyl-3,3-dimethylcyclobutanone. The enzyme selectively catalyzes the hydrolysis of the acetate group in one enantiomer, yielding the corresponding enantiomerically enriched (S)-alcohol while leaving the other enantiomer as the acetate. researchgate.net Similarly, PPL can catalyze the regioselective acylation or deacylation of substituents on other cyclobutanone derivatives. researchgate.net The efficiency and selectivity of these enzymatic processes depend heavily on the substrate structure and the reaction conditions. Another approach involves the kinetic resolution of related precursors; for instance, the amidase from Delftia tsuruhatensis has been used for the kinetic resolution of 2,2-dimethylcyclopropanecarboxamide, a structurally related strained ring system. researchgate.net

Transition Metal-Catalyzed Processes

Transition metal catalysis offers a diverse set of tools for the synthesis and functionalization of cyclobutane rings. While direct synthesis of the cyclobutanone ring can be achieved through methods like [2+2] cycloadditions, transition metals are particularly powerful in the subsequent functionalization of the pre-formed ring, for example, through C-H activation. researchgate.netacs.org

Rhodium(II) catalysts have been shown to mediate the direct C(sp³)-H diamination of arylcyclobutanes in a single step. researchgate.net This cascade reaction is distinct from classical nitrene chemistry and involves multiple oxidative radical-polar crossover steps. researchgate.net Such C-H functionalization strategies provide an efficient pathway to install new functional groups onto the cyclobutane core, bypassing the need for pre-functionalized substrates. researchgate.net Furthermore, cyclobutanones themselves can serve as versatile substrates in transition metal-catalyzed reactions, including formal cycloadditions and ring-opening processes, to access more complex molecular architectures. acs.org

Gold(I)-Catalyzed Strategies

Gold(I) catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including cyclobutanone derivatives. The unique ability of gold(I) complexes to act as soft, carbophilic Lewis acids allows for the activation of alkynes toward nucleophilic attack, facilitating a variety of cyclization reactions. beilstein-journals.orgnih.gov A prominent strategy for constructing the cyclobutanone core is the gold(I)-catalyzed [2+2] cycloaddition of ynol ethers with alkenes. acs.orgnih.gov

In this type of reaction, the gold(I) catalyst activates the alkyne of the ynol ether, making it susceptible to attack by an alkene. This process leads to the formation of a four-membered ring structure. The reaction is notable for its broad scope and efficiency. nih.gov The mechanism is believed to proceed through the activation of the alkyne by the gold(I) catalyst, which then undergoes a cyclization with the alkene to form a vinyl gold intermediate or a gold-containing cyclobutyl cation, ultimately leading to the cyclobutanone product after hydrolysis. nih.govacs.org

Research by Echavarren and coworkers has demonstrated the feasibility of this approach, achieving the synthesis of a variety of substituted cyclobutanones. acs.orgnih.gov While their work covers a broad range of substrates, the principles are directly applicable to the synthesis of this compound. The reaction would involve the gold(I)-catalyzed cycloaddition of an ethoxyacetylene derivative with 2-methylpropene. The choice of the gold catalyst and its ligands is crucial for the reaction's success, influencing both yield and selectivity. beilstein-journals.org

| Ynol Ether Substrate | Alkene Substrate | Gold(I) Catalyst | Yield (%) |

|---|---|---|---|

| (4-Methylphenoxy)acetylene | Styrene | IPrAuNTf2 | 81 |

| Ethoxyacetylene | Norbornadiene | IPrAuNTf2 | 75 |

| (Triisopropylsilyloxy)acetylene | 1-Hexene | JohnPhosAu(NCMe)SbF6 | 70 |

| (Benzyloxy)acetylene | Cyclohexene | IPrAuNTf2 | 65 |

Stereocontrolled Synthesis of this compound

Achieving stereocontrol in the synthesis of substituted cyclobutanes is a significant challenge in organic chemistry due to the strained nature of the four-membered ring. The development of methods to control both enantioselectivity and diastereoselectivity is crucial for accessing stereochemically pure cyclobutanone derivatives for various applications.

Diastereoselective Control in Cyclobutanone Formation

Controlling the relative stereochemistry of substituents on the cyclobutanone ring is critical. Diastereoselectivity in the formation of 2,3-disubstituted cyclobutanones often addresses the formation of cis versus trans isomers. The thermodynamic and kinetic control of these reactions can lead to different diastereomeric outcomes.

In the ring-expansion of cyclopropanone (B1606653) surrogates with sulfur ylides, poor diastereocontrol was initially observed, favoring the cis isomer. acs.org However, through optimization, it was discovered that the addition of piperidine (B6355638) as an additive could promote equilibration to the more thermodynamically stable trans diastereomer via a ketone-enamine equilibrium, achieving a diastereomeric ratio (d.r.) of up to 8.1:1. acs.org This method allows for the synthesis of optically active trans-2,3-disubstituted cyclobutanones with high diastereoselectivity. acs.org

Photocycloaddition reactions of alkenes represent another major route to cyclobutanes, where diastereocontrol can be influenced by the reaction conditions and the nature of the substrates. acs.org Furthermore, catalyst-controlled hydrophosphination of acyl bicyclobutanes has been shown to produce 1,1,3-trisubstituted cyclobutanes with high diastereoselectivity (>20:1 d.r.). nih.gov These strategies highlight the importance of catalyst and additive screening to achieve high diastereoselective control in the formation of substituted cyclobutane rings.

| Method | Substrate Example | Key Conditions/Catalyst | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| Ring Expansion | 1-Phenylsulfonyl-2-phenylcyclopropanol | t-BuOK, then Piperidine | 8.1:1 (trans:cis) | 75 |

| Ring Expansion | 1-Phenylsulfonyl-2-phenylcyclopropanol | t-BuOK (no additive) | 1:1.3 (trans:cis) | 82 (NMR) |

| Hydrophosphination | Acyl Bicyclobutane | [Rh(cod)Cl]2 / Ligand | >20:1 | 99 |

| Hydrophosphination | Methyl-substituted Phenyl BCB Ketone | Conditions A | >20:1 | 51 |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. europa.euteknoscienze.com These benefits make it an attractive platform for synthesizing fine chemicals like this compound, particularly for reactions that are highly exothermic or involve hazardous reagents. europa.eu

The synthesis of cyclobutane and cyclobutene (B1205218) derivatives has been successfully adapted to flow chemistry systems. almacgroup.com For example, a modern approach to [2+2] photocycloadditions utilizes high-power LED technology in conjunction with a continuous-flow reactor. This method provides a more energy-efficient and scalable process for producing cyclobutenes, which are precursors to cyclobutanes, in high yields and with short residence times (e.g., 15 minutes). almacgroup.com Such a setup could be adapted for the photochemical synthesis of the cyclobutanone ring.

The modular nature of flow systems allows for the sequential combination of reaction, quenching, and purification steps, streamlining the entire manufacturing process. uc.pt For the synthesis of this compound, a flow process could involve pumping the starting materials through a heated or irradiated reactor zone, followed by an in-line quenching stream, and then passage through a purification cartridge. This approach minimizes manual handling, reduces waste, and ensures high reproducibility. uc.pt While specific patents on the flow synthesis of this exact molecule are not prominent, the extensive literature on flow applications for synthesizing active pharmaceutical ingredients (APIs) and complex intermediates demonstrates the technology's vast potential. researchgate.net

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by vessel surface area, potential for hot spots. | High surface-to-volume ratio allows for rapid and efficient heat dissipation. europa.eu |

| Safety | Large volumes of hazardous materials, risk of thermal runaway. | Small reactor volumes minimize risk; hazardous intermediates can be generated and consumed in situ. uc.pt |

| Scalability | Challenging, often requires re-optimization ("scaling up"). | Straightforward by running the system for longer times or by numbering-up (parallel reactors). teknoscienze.com |

| Control | Gradients in temperature and concentration are common. | Precise control over residence time, temperature, and pressure leads to higher consistency. europa.eu |

Purification and Isolation Techniques for this compound

The effective purification and isolation of this compound are essential to obtain the compound with the high purity required for subsequent synthetic steps or final applications. A multi-step purification process is typically employed, combining chemical treatment, distillation, and chromatographic methods.

A common initial step involves a workup procedure to remove inorganic salts and acidic or basic catalysts. This typically consists of washing the crude reaction mixture with water, saturated aqueous sodium bicarbonate, and brine. orgsyn.org For crude cyclobutanone mixtures containing reactive impurities like aldehydes (e.g., crotonaldehyde), a specific treatment can be applied. This may involve heating the organic phase with a catalytic amount of base to induce aldol condensation of the aldehyde impurities into high-boiling products, which can then be easily separated. google.com

Distillation is a primary technique for purifying cyclobutanones. google.com Due to the boiling point of this compound, vacuum distillation is the preferred method to prevent thermal decomposition. orgsyn.org Fractional distillation can be employed to separate the target compound from solvents and impurities with different boiling points. In some cases, azeotropic distillation is used to remove water from the crude product mixture. google.com For example, a process for purifying cyclobutanone involves an initial distillation to separate a cyclobutanone-water azeotrope, followed by further distillation of the organic phase to achieve a purity of at least 99%. google.com

For achieving very high purity or for separating isomers, chromatographic techniques are invaluable.

Gas Chromatography (GC) is widely used to assess the purity of volatile compounds like cyclobutanones. orgsyn.orgliskonchem.com

High-Performance Liquid Chromatography (HPLC) can be used for both analytical purity checks and preparative-scale purification, especially for less volatile derivatives or when separating stereoisomers. liskonchem.com

Column Chromatography on silica (B1680970) gel or alumina (B75360) is a standard laboratory technique for removing non-volatile impurities. alfa-chemistry.com

The final purity of the isolated this compound is typically verified using a combination of these analytical methods, along with spectroscopic analysis such as Nuclear Magnetic Resonance (NMR) to confirm the structure. liskonchem.com

Chemical Transformations and Reactivity of 3 Ethoxy 2,2 Dimethylcyclobutanone

Ring-Opening Reactions and Derivatization

The significant strain within the cyclobutane (B1203170) ring is a primary driving force for the reactivity of 3-ethoxy-2,2-dimethylcyclobutanone. Under thermal or catalytic conditions, particularly with acid catalysis, the ring readily opens to generate reactive intermediates that can be trapped to form a variety of more complex molecules. biosynth.com

Ring Expansion to Larger Heterocycles

Acid-catalyzed reactions of 3-ethoxycyclobutanones, including this compound, provide an effective pathway for ring expansion to form larger heterocyclic systems. This typically occurs through a cascade mechanism involving the initial opening of the cyclobutanone (B123998) ring followed by cyclization with a suitable nucleophile.

Under Brønsted acid catalysis, 3-ethoxycyclobutanones react with substituted naphthols in a cascade ring-opening and double cyclization process. nrochemistry.comorganic-chemistry.org The mechanism involves protonation of the carbonyl group, which facilitates a nucleophilic attack by the naphthol, leading to the opening of the cyclobutanone ring. Subsequent enolization, elimination of ethanol (B145695), and a final double cyclization yield complex bridged heterocyclic systems known as 2,8-dioxabicyclo[3.3.1]nonanes. chem-station.comnih.gov

Similarly, Lewis acid-mediated [3+3] annulation reactions with aromatic amines allow for the synthesis of multisubstituted 2-alkylquinoline derivatives. This single-step approach proceeds regioselectively at room temperature, showcasing the utility of 3-ethoxycyclobutanones as synthons for constructing six-membered nitrogen heterocycles.

Formation of Nitrogen Heterocycles from 2-Hydroxycyclobutanones

The reaction of 3-ethoxycyclobutanones with various nitrogen-based nucleophiles under Lewis acid catalysis is a versatile strategy for synthesizing a range of nitrogen-containing heterocycles. This method avoids the isolation of intermediate hydroxycyclobutanones by proceeding directly from the ethoxy derivative.

Detailed research has demonstrated the synthesis of several classes of nitrogen heterocycles:

Quinolines : A Lewis acid-mediated [3+3] annulation between 3-ethoxycyclobutanones and various aromatic amines regioselectively produces a variety of multisubstituted 2-alkylquinoline derivatives at ambient temperature.

Pyrazoles : The reaction of 3-ethoxycyclobutanones with monosubstituted hydrazines, catalyzed by a Lewis acid, yields pyrazole (B372694) derivatives with complete regioselectivity.

2,3-Dihydro-4-pyridones : In the presence of titanium(IV) chloride, 3-ethoxycyclobutanones react with N-p-Toluenesulfonyl (Ts) aldimines to afford substituted N-Ts-2,3-dihydro-4-pyridones. nih.gov

| Reactant | Catalyst Type | Resulting Heterocycle |

|---|---|---|

| Aromatic Amines | Lewis Acid | 2-Alkylquinolines |

| Monosubstituted Hydrazines | Lewis Acid | Pyrazoles |

| N-Ts-Aldimines | Lewis Acid (TiCl₄) | N-Ts-2,3-dihydro-4-pyridones |

Synthesis of Spirotetrahydroquinoline Derivatives

The synthesis of spirotetrahydroquinoline derivatives specifically from this compound is not extensively documented in the surveyed scientific literature. While spirocyclic intermediates are known in various annulation reactions, a direct route to spirotetrahydroquinolines from this particular starting material has not been detailed.

Ring Contraction Reactions

Ring contraction of cyclic ketones can be achieved via the Favorskii rearrangement, a reaction that proceeds from an α-halo ketone in the presence of a base. nrochemistry.comwikipedia.org For this compound, this would first require a halogenation at the C4 position (α to the carbonyl) to form an α-halo-3-ethoxy-2,2-dimethylcyclobutanone.

Upon treatment with a base, such as sodium hydroxide (B78521) or an alkoxide, the resulting α-halo ketone would undergo rearrangement. The proposed mechanism involves the formation of a highly strained cyclopropanone (B1606653) intermediate, which is then attacked by the nucleophilic base. wikipedia.org Subsequent opening of the cyclopropanone ring leads to a carbanion that is protonated to yield the final ring-contracted product, which would be a derivative of a cyclopropanecarboxylic acid. nrochemistry.comwikipedia.org While this pathway is mechanistically plausible, specific examples of this transformation starting from this compound are not prominently featured in the reviewed literature.

Alpha-Functionalization of the Carbonyl System

The carbon atom adjacent (alpha) to the carbonyl group in this compound is a key site for chemical modification. A primary example of alpha-functionalization is halogenation. libretexts.org Under acidic conditions, ketones can be halogenated at the α-position with reagents like bromine (Br₂), chlorine (Cl₂), or iodine (I₂). libretexts.orglibretexts.org

The reaction proceeds through an acid-catalyzed enol intermediate. The carbonyl oxygen is first protonated by the acid, making the α-protons more acidic. Deprotonation at the α-carbon yields a nucleophilic enol, which then attacks the electrophilic halogen. libretexts.org This step introduces a halogen atom at the C4 position of the cyclobutanone ring. Such α-halo ketones are valuable synthetic intermediates, notably as precursors for the Favorskii rearrangement to achieve ring contraction. wikipedia.orglibretexts.org

Rearrangement Reactions

This compound and related structures can undergo several types of molecular rearrangements, often driven by the release of ring strain or the formation of more stable electronic configurations.

The acid-catalyzed ring-opening and subsequent annulation reactions discussed previously (Section 3.1.1) are themselves complex rearrangement processes. Another significant rearrangement applicable to ketones is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester using a peroxy acid, such as m-CPBA. chem-station.comnih.gov In this reaction, an oxygen atom is inserted into a carbon-carbon bond adjacent to the carbonyl group. The migratory aptitude of the adjacent carbon atoms determines the product. For this compound, the oxygen could insert between C1-C2 or C1-C4, with the more substituted carbon typically migrating preferentially. chem-station.com This would lead to the formation of a five-membered ring lactone (cyclic ester).

Baeyer-Villiger Oxidation of Cyclobutanones

The Baeyer-Villiger oxidation is a well-established and synthetically valuable reaction that converts ketones to esters, or in the case of cyclic ketones, to lactones. wikipedia.org This transformation is typically achieved using peroxyacids (e.g., meta-chloroperoxybenzoic acid, mCPBA) or other peroxide reagents. chem-station.com The mechanism involves the initial attack of the peroxyacid on the carbonyl carbon, followed by the migration of one of the adjacent alkyl groups to the oxygen of the peroxide, leading to the formation of the corresponding lactone and a carboxylic acid byproduct. wikipedia.org

In the case of unsymmetrical ketones, the regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the substituents. Generally, the group that is more capable of stabilizing a positive charge will migrate preferentially. The established order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

For this compound, there are two possible migration pathways, leading to two potential lactone products. The migration of the more substituted C2 carbon, which is a quaternary center, would be expected to be less favorable than the migration of the C4 methylene (B1212753) group. Therefore, the primary product anticipated from the Baeyer-Villiger oxidation of this compound is the corresponding δ-lactone, as depicted in the reaction scheme below.

General Scheme of Baeyer-Villiger Oxidation of this compound:

The synthesis of α-methylene-γ-lactones has been achieved through the oxidation of halogenomethylcyclobutanones, highlighting the utility of the Baeyer-Villiger oxidation in preparing valuable lactone structures from substituted cyclobutanones. rsc.orgrsc.org Furthermore, organocatalytic methods for the Baeyer-Villiger oxidation have been developed, offering enantioselective routes to chiral lactones from prochiral cyclobutanones.

Table 1: Migratory Aptitude of Various Groups in Baeyer-Villiger Oxidation

| Migrating Group | Relative Migratory Aptitude |

| Tertiary Alkyl | Highest |

| Secondary Alkyl | High |

| Phenyl | Medium |

| Primary Alkyl | Low |

| Methyl | Lowest |

This table provides a general trend for migratory aptitude in the Baeyer-Villiger oxidation.

Intramolecular Rearrangements

One common type of rearrangement is a ring expansion, which can occur under thermal or photochemical conditions. For instance, the photochemical ring expansion of cyclobutanone and its derivatives in methanol (B129727) has been shown to yield 2-methoxytetrahydrofurans. acs.org This process is thought to proceed through an initial α-cleavage to form a biradical intermediate, which can then rearrange and cyclize to the five-membered ring product. acs.org The presence of substituents can influence the stability of the intermediate biradical and thus the outcome of the reaction.

Another potential rearrangement for cyclobutanone systems involves skeletal rearrangements leading to the formation of other cyclic or acyclic compounds. The specific pathways are highly dependent on the substitution pattern and the reaction conditions.

Photochemical Reactivity of Cyclobutanone Systems

The photochemistry of cyclobutanone is a rich and extensively studied field, characterized by a variety of competing reaction channels that are highly sensitive to the excitation wavelength and the molecular environment. The inherent ring strain in the four-membered ring plays a crucial role in its photochemical behavior.

Ultrafast Photochemistry and Excited State Dynamics (S1, S2, Rydberg States)

Upon absorption of UV light, cyclobutanone is promoted to an electronically excited state. The initial excitation is typically to the first (S1, n→π*) or second (S2, 3s←n Rydberg) singlet excited state. The subsequent dynamics are extremely fast, occurring on the femtosecond to picosecond timescale.

Studies on the parent cyclobutanone have shown that following excitation to the S2 state, the molecule undergoes rapid internal conversion to the S1 state. From the S1 state, the molecule can either relax back to the ground state (S0) or undergo chemical reactions. The lifetime of the excited states and the branching between different relaxation pathways are influenced by factors such as the solvent and the presence of substituents.

Photoinduced Ring Cleavage Pathways (C2 and C3 dissociation)

The most prominent photochemical reactions of cyclobutanone involve the cleavage of the four-membered ring. There are two primary dissociation pathways, often referred to as the C2 and C3 channels:

C2 Pathway (Norrish Type I): This pathway involves the cleavage of the C1-C2 and C3-C4 bonds, leading to the formation of ethene and ketene (B1206846).

C3 Pathway: This pathway involves the cleavage of the C2-C3 and C1-C4 bonds, resulting in the formation of cyclopropane (B1198618) and carbon monoxide.

The branching ratio between these two pathways is dependent on the excitation energy. The presence of substituents, such as the ethoxy and dimethyl groups in this compound, is expected to influence the relative importance of these pathways by altering the stability of the radical intermediates formed upon ring opening. For instance, electron-donating groups can affect the decarbonylation process. cdnsciencepub.com

Nonadiabatic Dynamics and Conical Intersections

The photochemical reactions of cyclobutanone are governed by nonadiabatic dynamics, where the molecule transitions between different electronic potential energy surfaces. These transitions often occur at specific points on the potential energy surface known as conical intersections, which act as funnels for rapid and efficient relaxation from an excited electronic state to a lower-lying state, including the ground state.

Theoretical and experimental studies have provided detailed insights into the role of conical intersections in directing the photochemical fate of cyclobutanone. The topography of these intersections and the dynamics of the molecule in their vicinity determine the product distribution and the quantum yields of the different photochemical pathways. The substitution pattern on the cyclobutanone ring can significantly alter the landscape of the potential energy surfaces and the locations and accessibility of conical intersections, thereby modifying the photochemical reactivity.

Table 2: Key Photochemical Reactions of Cyclobutanone

| Reaction Type | Description | Products |

| Norrish Type I (C2 Pathway) | α-cleavage followed by ring opening | Ethene + Ketene |

| C3 Pathway | Ring cleavage | Cyclopropane + CO |

| Ring Expansion | Rearrangement to a five-membered ring | 2-Alkoxytetrahydrofurans (in alcohol) |

This table summarizes the primary photochemical pathways observed for the parent cyclobutanone system.

Theoretical and Computational Studies on 3 Ethoxy 2,2 Dimethylcyclobutanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the properties of molecules like 3-Ethoxy-2,2-dimethylcyclobutanone. These methods model the electronic structure of the molecule to predict its geometry, energy, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the ground-state properties of cyclobutanone (B123998) derivatives. DFT calculations can effectively model transition states and the electron distribution within the strained four-membered ring. For instance, Frontier Molecular Orbital (FMO) analysis, a common application of DFT, can be used to predict the regioselectivity in cycloaddition reactions involving the cyclobutanone ring.

In studies of related systems, DFT has been employed to explore reaction mechanisms, such as the Brønsted acid-catalyzed cascade ring-opening and cyclization of 3-ethoxy-2-phenyl-cyclobutanone. These calculations help to elucidate the reaction pathways by determining the energies of intermediates and transition states, thereby supporting or rationalizing experimental observations. For this compound, DFT could similarly be used to investigate its stability and reaction pathways in various chemical transformations.

Ab Initio Methods and Excited State Calculations

Ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, provide a high level of theory for studying molecular systems. For understanding the photochemistry of cyclobutanones, methods that can describe electronically excited states are crucial. The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful ab initio technique for studying photochemical reactions. For the parent cyclobutanone, CASSCF calculations with a 6-31G* basis set have been used to explore the reaction channels upon photoexcitation to the S₁ (n→π*) state, including decarbonylation, cycloelimination, and ring expansion. researchgate.net

These studies reveal that upon excitation, the molecule can relax through various pathways, including intersystem crossing to triplet states or internal conversion to the ground state via conical intersections. researchgate.net The presence of substituents like the ethoxy and dimethyl groups on the cyclobutanone ring would be expected to influence the energies of the excited states and the branching ratios of the photochemical products.

Recent research on cyclobutanone's photochemistry also employs methods like Time-Dependent Density Functional Theory (TDDFT) and second-order algebraic diagrammatic construction [ADC(2)] to model excited states, particularly the S₂ Rydberg (3s ← n) state. whiterose.ac.uk

Molecular Dynamics Simulations

To understand the time-evolution of the molecular structure following photoexcitation, molecular dynamics simulations are employed. These simulations model the motion of atoms over time, providing a "movie" of the chemical processes.

Trajectory Surface Hopping for Photodynamics

Trajectory surface hopping is a popular method for simulating nonadiabatic dynamics, where the molecule can transition between different electronic states. In this approach, classical trajectories are propagated on potential energy surfaces corresponding to different electronic states, with "hops" between surfaces allowed at certain points.

For the parent cyclobutanone, "fewest switches surface hopping" (FSSH) powered by TDDFT has been used to simulate the photodynamics following excitation to the S₂ state. researchgate.net These simulations can predict excited-state lifetimes and identify the key conical intersections that facilitate radiationless decay back to the ground state. researchgate.net Another advanced method, the mapping approach to surface hopping (MASH), has also been applied to simulate the nonadiabatic dynamics of cyclobutanone, providing insights into its complex photochemistry. mpg.de

Ultrafast Electron Diffraction (UED) Simulations

Ultrafast Electron Diffraction (UED) is an experimental technique that can directly image the structural dynamics of molecules on femtosecond timescales. Computational simulations of UED signals are crucial for interpreting the experimental data. researchgate.net

Recent studies have combined UED experiments with simulations to investigate the photoinduced chemical dynamics of cyclobutanone upon excitation to its Rydberg state at 200 nm. researchgate.net The simulations predict the time-resolved electron diffraction signal based on the calculated molecular dynamics, which can then be compared with the experimental results to validate the proposed reaction mechanisms and timescales. researchgate.netmpg.de These studies on cyclobutanone suggest that photodissociation occurs on a sub-picosecond timescale and is dominated by the formation of cyclopropane (B1198618) and carbon monoxide. researchgate.net

Conformational Analysis and Stereochemistry

The four-membered ring of cyclobutane (B1203170) is not planar but exists in a "puckered" or "butterfly" conformation to relieve torsional strain caused by eclipsing hydrogen atoms. libretexts.org This puckering creates two non-equivalent positions for substituents: axial and equatorial. In substituted cyclobutanes, the ring undergoes rapid inversion between two puckered conformations, which can lead to different spatial arrangements of the substituents.

For this compound, the conformational analysis would involve considering the puckering of the cyclobutane ring and the rotational conformations (rotamers) of the ethoxy group. The two methyl groups at the 2-position are fixed relative to each other, but the ethoxy group at the 3-position can be either in an axial-like or equatorial-like position. The relative stability of these conformers would be determined by a combination of angle strain, torsional strain, and steric interactions. The bulky dimethyl groups would significantly influence the ring's puckering and the preferred orientation of the ethoxy group to minimize steric hindrance. Theoretical calculations would be essential to determine the energy differences between these conformers and the energy barriers for their interconversion.

Reaction Mechanism Elucidation through Computational Modeling

The elucidation of reaction mechanisms involving this compound can be significantly enhanced through the use of computational modeling. While specific computational studies exclusively focused on this compound are not extensively available in public literature, valuable insights can be drawn from theoretical investigations into closely related structures and general reaction classes pertinent to cyclobutanones. These studies provide a foundational understanding of the potential reaction pathways, including acid-catalyzed ring-opening, thermal decomposition, and photochemical rearrangements.

A particularly relevant study is the theoretical investigation into the Brønsted acid-catalyzed cascade ring-opening and double cyclization of 3-ethoxy-2-phenylcyclobutanone with 2-naphthol. auctoresonline.orgresearchgate.netresearchgate.net This research offers a robust computational model for a reaction initiated by the protonation of the carbonyl group, a likely first step in many acid-catalyzed reactions of this compound. The study, conducted using Density Functional Theory (DFT) at the M06-2X/6-31G(d) level, details a stepwise mechanism. auctoresonline.orgresearchgate.net

The proposed mechanism commences with the protonation of the carbonyl oxygen of the cyclobutanone. auctoresonline.orgresearchgate.net This is followed by a nucleophilic attack, which in the studied case is by 2-naphthol, prompting the ring-opening of the strained four-membered ring. auctoresonline.orgresearchgate.net Subsequent enolization and the elimination of ethanol (B145695) lead to the formation of an alkenone intermediate. auctoresonline.orgresearchgate.net This intermediate can then proceed through different pathways, including a Michael addition and a (3+3) annulation, to form the final product. auctoresonline.orgresearchgate.net The computational analysis revealed that the (3+3) annulation pathway is kinetically more favorable. auctoresonline.orgresearchgate.net

The study provides calculated activation energies for the key steps of the reaction in both the gas phase and in a methanol (B129727) solvent environment, highlighting the influence of the solvent on the reaction energetics. auctoresonline.org These findings are crucial for understanding the feasibility and kinetics of similar reactions involving this compound.

Table 1: Calculated Activation Energies (in kcal/mol) for the Brønsted Acid-Catalyzed Reaction of a 3-Ethoxycyclobutanone Derivative auctoresonline.org

| Reaction Step | Gas Phase | Solvent Phase (Methanol) |

| Carbonyl Protonation & Ring Opening | High Barrier | Readily Overcome |

| (3+3) Annulation | Favorable | More Favorable |

| Michael Addition Pathway | Less Favorable | Less Favorable |

Beyond acid-catalyzed reactions, computational studies on unsubstituted cyclobutanone have shed light on its thermal and photochemical behavior. Thermally, cyclobutanones can undergo decomposition through pathways such as cycloelimination to form ketenes and alkenes. nih.gov The presence of substituents, like the ethoxy and dimethyl groups in this compound, is known to influence the kinetics and thermodynamics of such decomposition reactions. scienomics.comnih.gov Computational studies on substituted systems can, therefore, provide predictive insights into the stability and decomposition pathways of this specific compound. scienomics.comnih.gov

Photochemically, cyclobutanones are known to undergo reactions such as decarbonylation, cycloelimination, and ring expansion upon excitation. The nature and position of substituents can significantly impact the quantum yields and product distributions of these photoreactions. While direct computational data for this compound is not available, theoretical models of substituted cyclobutanones can help predict its photochemical reactivity.

Applications of 3 Ethoxy 2,2 Dimethylcyclobutanone in Complex Molecule Synthesis

Building Block in Natural Product Synthesis

While the cyclobutane (B1203170) motif is integral to numerous complex natural products, and palladium-catalyzed reactions are a key tool in their synthesis, the direct application of 3-Ethoxy-2,2-dimethylcyclobutanone in the total synthesis of specific, named natural products is not extensively documented in prominent literature. google.commdpi.com However, its role as a versatile intermediate suggests its potential as a foundational element for constructing the core structures of polycyclic ether natural products or other complex secondary metabolites. mdpi.com The synthesis of advanced intermediates from this compound, such as substituted quinolines and bicyclic ethers, underscores its utility in assembling the kind of complex frameworks often found in nature. researchgate.net

Precursor for Bioactive Compounds and Pharmaceuticals

The cyclobutanone (B123998) core is a significant structural unit in medicinal chemistry, and this compound serves as a valuable starting point for developing novel therapeutic agents. Its derivatives have been investigated for a range of biological activities, establishing the compound as a key precursor in the pharmaceutical landscape.

A critical application of cyclobutanone-containing molecules is in the development of enzyme inhibitors, particularly against β-lactamases, which are primary contributors to bacterial antibiotic resistance. nih.govnih.gov Cyclobutanones are hydrolytically stable analogues of β-lactams and have shown potential to inhibit both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs). nih.govresearchgate.net They are designed to mimic the tetrahedral intermediate formed during the hydrolysis of β-lactam antibiotics by these enzymes. nih.govnih.gov

Research has demonstrated that bicyclic cyclobutanone analogues of penams and penems can act as inhibitors of class A, B, C, and D β-lactamases. acs.org Studies involving a cyclobutanone penem (B1263517) analogue and the clinically significant MBL SPM-1 revealed that the inhibitor binds with micromolar affinity. nih.govnih.gov Crystallographic and NMR studies have shown that the hydrated form of the cyclobutanone binds to the MBL active site, interacting with the zinc ions essential for catalysis. nih.govnih.gov This binding mode provides crucial insights for designing broad-spectrum inhibitors that can combat antibiotic resistance. nih.govacs.org

Table 1: Research Findings on Cyclobutanone Analogues as Metallo-β-Lactamase (MBL) Inhibitors

| Cyclobutanone Analogue Type | Target Enzyme Class | Key Findings | References |

|---|---|---|---|

| Cyclobutanone Penem Analogue | Metallo-β-Lactamase (SPM-1) | Binds to the MBL with micromolar affinity; interacts with active site zinc ions as a hydrated ketone. | nih.govnih.gov |

| Bicyclic Penam and Penem Analogues | Serine- and Metallo-β-Lactamases (Classes A, B, C, D) | Act as inhibitors; potency is related to the conformational properties of the bicyclic system. | acs.org |

| General Cyclobutanone Analogues | Serine- and Metallo-β-Lactamases | Explored as broad-spectrum inhibitors by forming stable enzyme-bound hemiketals or hydrates. | acs.orguwaterloo.ca |

In modern drug discovery, particularly in fragment-based approaches, small, three-dimensional molecules are highly sought after to build libraries of compounds for screening. The cyclobutane framework, as found in this compound, represents a valuable 3D scaffold. vu.nl The synthesis of related compounds, such as 3-Ethoxy-4,4-dimethylcyclobut-2-en-1-one, has been explored for generating diverse fragment sets for use in drug discovery programs. vu.nl

The concept of "privileged scaffolds"—molecular structures that can bind to multiple biological targets—is central to medicinal chemistry. mdpi.com The chromenopyridine scaffold, for instance, exhibits a wide range of biological activities and can be synthesized using cyclobutanone derivatives as starting materials. mdpi.com This highlights the role of compounds like this compound in scaffold-hopping strategies, where a known active core is replaced with a different one to discover new drugs with improved properties. nih.gov

Table 2: Scaffolds Derived from or Related to Cyclobutanone Cores for Drug Discovery

| Scaffold Type | Synthetic Approach | Significance | References |

|---|---|---|---|

| 3D Cyclobutane Fragments | Cycloaddition of an enol ether and an acid chloride. | Provides three-dimensional diversity for fragment-based drug discovery libraries. | vu.nl |

| 2-Alkylquinolines | Lewis acid-mediated [3+3] annulation between 3-ethoxycyclobutanones and aromatic amines. | Quinolines are a well-known privileged scaffold in medicinal chemistry. | researchgate.net |

| Chromenopyridines | Multi-component reactions involving various starting materials, with potential links to cyclobutanone precursors. | A privileged platform exhibiting a broad spectrum of biological properties. | mdpi.com |

Role in the Synthesis of Advanced Organic Intermediates

Beyond direct applications in bioactive compounds, this compound is a key player in the synthesis of other advanced organic intermediates. Its reactivity allows for the construction of diverse and complex molecular structures.

An efficient, single-step synthesis of 2-alkylquinolines has been developed using a Lewis acid-mediated [3+3] annulation reaction between 3-ethoxycyclobutanones and aromatic amines at room temperature. researchgate.net This method provides regioselective access to a variety of multisubstituted quinoline (B57606) derivatives. Furthermore, Brønsted acid-catalyzed cascade reactions involving the ring-opening of 3-ethoxy cyclobutanones followed by cyclization have been used to create complex heterocyclic systems like 2,8-dioxabicyclo[3.3.1]nonane derivatives. researchgate.net These transformations showcase the compound's ability to act as a linchpin in building intricate, non-planar structures from simple, readily available starting materials.

Table 3: Synthesis of Advanced Intermediates from 3-Ethoxycyclobutanones

| Reactant(s) | Reaction Type | Product/Intermediate | References |

|---|---|---|---|

| 3-Ethoxycyclobutanones and aromatic amines | Lewis acid-mediated [3+3] annulation | Multisubstituted 2-alkylquinolines | researchgate.net |

| 3-Ethoxy 2-phenyl cyclobutanone and 2-naphthol | Brønsted acid-catalyzed cascade ring-opening/cyclization | 2,8-Dioxabicyclo[3.3.1]nonane derivatives | researchgate.net |

| Enol ether and dichloride | Cycloaddition | This compound (as a product) | biosynth.com |

Future Research Directions and Emerging Trends

The unique structural characteristics of 3-ethoxy-2,2-dimethylcyclobutanone, namely its strained four-membered ring and functional group array, position it as a valuable scaffold for exploring new frontiers in chemical synthesis and materials science. Future research is poised to unlock further potential through the development of advanced synthetic methodologies, deeper mechanistic understanding via computational analysis, and novel applications.

Q & A

Q. What synthetic routes are effective for preparing 3-Ethoxy-2,2-dimethylcyclobutanone, and how can reaction yields be optimized?

A common method involves [2 + 2] cycloaddition between acid chlorides and ethyl vinyl ether. For example, 2-methylpent-4-enoic acid is converted to its acid chloride using thionyl chloride, followed by cycloaddition to yield cyclobutanone derivatives. Yield optimization (e.g., 51% over two steps) requires precise control of stoichiometry, temperature, and reaction time . Post-synthesis purification via column chromatography (e.g., hexane/ethyl acetate gradients) is critical for isolating high-purity products .

Q. How can diastereomeric mixtures of this compound derivatives be resolved and characterized?

Diastereomers (e.g., cis/trans ratios of 56:44) can be separated using silica gel chromatography with optimized solvent systems. NMR analysis (e.g., , ) is essential for distinguishing diastereomers, with characteristic splitting patterns in methyl and ethoxy groups. For example, distinct methyl resonances at δ 1.11–1.18 ppm in NMR indicate diastereomeric populations . IR spectroscopy (e.g., 1771 cm for carbonyl stretching) provides additional structural confirmation .

Q. What analytical techniques are recommended for verifying the structural integrity of this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed m/z 250.19399 vs. calculated 250.19328 for a related cyclobutanone derivative). Combined NMR, IR, and elemental analysis ensures structural accuracy. Advanced techniques like X-ray crystallography may resolve ambiguities in complex derivatives .

Advanced Research Questions

Q. How do reaction conditions influence intramolecular cycloaddition pathways involving this compound?

Intramolecular [4 + 2] cycloadditions require precise control of temperature and solvent polarity. For example, refluxing in xylene with NaHCO promotes elimination of sulfinyl groups to form alkenes, enabling cyclization. Kinetic studies using variable-temperature NMR can map transition states and optimize reaction trajectories .

Q. What strategies mitigate byproduct formation during functionalization of this compound?

Byproducts like sulfoxides or over-oxidized species arise during sulfinyl group elimination. Quenching with NaSO minimizes oxidative side reactions, while stepwise purification (e.g., sequential column chromatography) isolates target compounds. Monitoring reaction progress via TLC or LC-MS ensures timely termination .

Q. How can computational modeling predict the reactivity of this compound in novel cycloaddition reactions?

Density functional theory (DFT) calculations can model transition states and electron distribution in cyclobutanone rings. For example, frontier molecular orbital (FMO) analysis predicts regioselectivity in alkene cycloadditions. Experimental validation through kinetic isotope effects (KIEs) or Hammett plots strengthens mechanistic insights .

Q. What are the stability profiles of this compound under varying storage conditions?

Stability tests in inert atmospheres (N/Ar) and at low temperatures (-20°C) prevent hydrolysis of the ethoxy group. Accelerated degradation studies (e.g., 40°C/75% RH) coupled with HPLC monitoring identify degradation pathways, such as ring-opening or oxidation. Use of stabilizers (e.g., BHT) may extend shelf life .

Methodological Notes

- Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent side reactions .

- Safety Protocols : Handle reactive intermediates (e.g., mCPBA) in fume hoods with appropriate PPE. Refer to SDS for emergency measures .

- Data Interpretation : Cross-reference spectral data with literature (e.g., HRMS, NMR shifts) to validate novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.